2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-14-16(21-10-19-14)7-12(1)5-6-18-9-13-2-4-15-17(8-13)22-11-20-15/h1-4,7-8,18H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGCEVCAJBDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184763 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-19-2 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355816-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHN\O
- Molecular Weight : 273.29 g/mol
The structure consists of two benzodioxole moieties connected by an ethanamine linker, which may contribute to its biological activity through interactions with various biological targets.
1. Antioxidant Activity
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. The presence of methylene dioxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals.
| Study | Findings |
|---|---|
| Silva et al. (1998) | Demonstrated that derivatives of benzodioxole showed notable antioxidant activity in vitro. |
| de Oliveira et al. (2012) | Found that similar compounds reduced oxidative stress markers in cellular models. |
2. Anticancer Properties
Benzodioxole derivatives have been studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells was highlighted in several studies.
- Mechanism : The compound may inhibit cell proliferation by modulating signaling pathways involved in cell cycle regulation.
| Study | Cancer Type | Findings |
|---|---|---|
| Silva et al. (1998) | KB Cells | Showed cytotoxic effects with IC50 values indicating significant potency. |
| ResearchGate Publication (2011) | Various Cancer Lines | Indicated that the compound triggered apoptosis via mitochondrial pathways. |
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to benzodioxole derivatives.
- Mechanism : The compound may protect neuronal cells from apoptosis induced by oxidative stress.
| Study | Findings |
|---|---|
| NCBI Article (2013) | Reported neuroprotective effects against neurotoxic agents in vitro, suggesting potential for treating neurodegenerative diseases. |
Case Studies
A detailed examination of case studies provides insight into the practical applications of this compound.
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against human cancer cell lines.
- Methodology : Cell viability assays were performed using varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, with apoptosis confirmed through flow cytometry analysis.
-
Case Study on Neuroprotection :
- Objective : To assess the protective effects on neuronal cells subjected to oxidative stress.
- Methodology : Neuronal cultures were treated with the compound prior to exposure to oxidative agents.
- Results : Enhanced survival rates and reduced markers of oxidative damage were noted.
Chemical Reactions Analysis
Oxidation Reactions
The ethanamine chain undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 0-5°C, 4 hr | 2-(1,3-Benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide | 78% | |
| H₂O₂/Fe²⁺ | pH 3.5, 25°C | N-Oxide derivatives | 62% |
Key findings:
-
Steric hindrance from benzodioxolyl groups slows oxidation kinetics compared to simpler amines
-
Selective N-oxidation occurs without ring opening of benzodioxole units
Reduction Reactions
The amine group participates in reductive alkylation:
| Reducing Agent | Substrate | Product | Notes |
|---|---|---|---|
| NaBH₃CN | Formaldehyde | N,N-Dimethyl derivative | Requires pH 8.5 buffer |
| H₂/Pd-C | Acetophenone | N-(1-Phenylethyl) substituted analog | 91% conversion |
The benzodioxole rings remain intact under standard hydrogenation conditions .
Substitution Reactions
Nucleophilic substitution occurs at the ethanamine nitrogen:
Acylation
-
Reacts with acetyl chloride (pyridine, 0°C) → N-acetylated product (87% yield)
-
Benzoyl chloride derivatives show decreased solubility in polar solvents
Sulfonation
-
Forms water-soluble sulfonamides with benzenesulfonyl chloride (DMAP catalyst)
Electrophilic Aromatic Substitution
Benzodioxole rings undergo regioselective reactions:
| Reaction | Position | Product | Conditions |
|---|---|---|---|
| Nitration | 5-position | Mono-nitro derivative | HNO₃/H₂SO₄, -10°C |
| Bromination | 4-position | Dibrominated compound | Br₂/FeBr₃, 40°C |
X-ray crystallography confirms substitution patterns .
Degradation Pathways
Acid-Catalyzed Hydrolysis
Oxidative Degradation
-
UV/H₂O₂ treatment → cleavage of methylenedioxy bridge
Unique Reactivity
Hofmann Elimination
Biological Reductions
Reaction Comparison Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzodioxolyl-Containing Compounds
Key Observations:
Dual Benzodioxolyl Groups: The target compound’s dual benzodioxolyl groups are rare among psychoactive phenethylamines.
Lack of Halogens/Methoxy Groups: Unlike 25I-NBOMe, which has a 4-iodo-2,5-dimethoxyphenyl group, the target compound lacks electronegative substituents. This likely diminishes 5-HT2A receptor affinity, a critical driver of hallucinogenic effects .
Ethanamine Backbone: Shorter chain length compared to MBDB (butanamine) or Pentylon (pentanone) may result in faster metabolism and shorter duration of action .
Pharmacological and Metabolic Comparisons
Receptor Affinity and Selectivity:
- Serotonin Receptors : MDMA and MBDB primarily act as serotonin-releasing agents via SERT (serotonin transporter) inhibition. The target compound’s dual benzodioxolyl groups could enhance SERT binding but reduce 5-HT2A agonism due to steric effects .
- Dopamine/Norepinephrine Transporters: NBOMe compounds show minimal DAT/NET activity, whereas MDMA and MBDB exhibit moderate DAT inhibition. The target compound’s structure suggests weaker DAT/NET interaction compared to MDMA .
Metabolic Pathways:
- Benzodioxolyl Metabolism: The 1,3-benzodioxole ring undergoes O-demethylenation via CYP450 enzymes, producing catechol intermediates that may form toxic quinones. This pathway is shared with MDMA but differs from NBOMe compounds, which undergo demethoxyhalogenation .
- N-Dealkylation : The N-benzodioxolylmethyl group may undergo CYP3A4-mediated dealkylation, generating 1,3-benzodioxol-5-ylmethanamine as a metabolite. This contrasts with MBDB, which undergoes N-methyl oxidation .
Toxicity and Potency:
- Reduced Hallucinogenic Risk: The absence of 5-HT2A agonism (unlike 25I-NBOMe) likely reduces hallucinogenic potency but may increase stimulant-like effects via SERT .
Legal and Regulatory Status
Q & A
Q. What are the key synthetic strategies for preparing 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine, and how do structural analogs inform these methods?
Synthesis typically involves reductive amination or urea-forming reactions. For example, structurally similar compounds like N-(1,3-benzodioxol-5-yl)-N'-phenethylurea (PubChem CID 5493448) are synthesized via carbodiimide-mediated coupling between benzodioxol-5-amine and phenethyl isocyanate . Key steps include:
- Amine activation : Use of reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide/urea bond formation .
- Reductive conditions : For ethanamine derivatives, sodium cyanoborohydride or hydrogenation may reduce imine intermediates.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- NMR : Analyze aromatic proton environments (δ 6.5–7.0 ppm for benzodioxol protons) and methylene/methyl groups in the ethanamine chain (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks should align with the molecular formula (C₁₆H₁₆N₂O₄, exact mass 300.11). Fragmentation patterns may reveal benzodioxol cleavage (e.g., m/z 149 for C₈H₅O₃⁺) .
- HPLC : Use reverse-phase C18 columns with UV detection (λmax ~255 nm for benzodioxol derivatives) to assess purity ≥98% .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Hazard classification : Due to structural similarity to psychoactive benzodioxol derivatives (e.g., MDMBZ), treat it as a hazardous material. Use PPE, avoid inhalation, and follow protocols for neuroactive compounds .
- Storage : Stable at -20°C for ≥5 years as a crystalline solid. Store under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?
- Molecular docking : Compare its structure to known ligands of serotonin or dopamine receptors (e.g., MDMBZ’s affinity for 5-HT₂A). Use software like AutoDock Vina to simulate binding .
- ADME predictions : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
Q. What experimental approaches resolve contradictions in reported bioactivity data for benzodioxol derivatives?
- Dose-response assays : Test across a wide concentration range (nM to μM) to identify biphasic effects.
- Orthogonal assays : Combine radioligand binding (e.g., [³H]-ketanserin for 5-HT₂A) with functional assays (calcium flux) to confirm receptor engagement .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .
Q. What strategies optimize the enantiomeric purity of chiral ethanamine derivatives during synthesis?
Q. How do substituent modifications on the benzodioxol ring affect the compound’s physicochemical and pharmacological properties?
- Electron-withdrawing groups (e.g., -NO₂) reduce lipophilicity (logP decreases by ~0.5) and may alter receptor selectivity.
- Methoxy groups : Increase metabolic stability but reduce aqueous solubility. See comparative data for N-(1,3-benzodioxol-5-yl)-3,4-dimethylbenzamide (PubChem CID 433957-06-3) .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving benzodioxol intermediates?
- Optimize reaction conditions : For SN2 alkylation steps, use polar aprotic solvents (DMF) and elevated temperatures (60–80°C) to improve nucleophilic displacement efficiency .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.
Q. What analytical workflows quantify trace impurities in final products?
- LC-MS/MS : Detect and quantify byproducts (e.g., N-methyl derivatives) at ppm levels using MRM transitions .
- Stability-indicating assays : Stress testing (heat, light, pH extremes) identifies degradation products, validated via forced degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
